molecular formula C18H19N5O B3008946 N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine CAS No. 1935742-34-9

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

Cat. No.: B3008946
CAS No.: 1935742-34-9
M. Wt: 321.384
InChI Key: WFNQKFCVWGBLIF-UHFFFAOYSA-N
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Description

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core, which is a nitrogen-containing heterocyclic structure, linked to a morpholinopyridine moiety through a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the morpholinopyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Known for its antimicrobial activity.

    Levomycin: Used in the treatment of bacterial infections.

    Carbadox: An antibiotic used in veterinary medicine.

Uniqueness

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a morpholinopyridine moiety allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with morpholine and pyridine moieties. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to achieve high yields and purity. Characterization is commonly performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and assess the quality of the synthesized compounds .

Anticancer Activity

Quinoxaline derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting multiple pathways:

  • Mechanisms of Action :
    • Inhibition of Tubulin Polymerization : Compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
    • Targeting Kinases : They inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival .
  • Case Studies :
    • A study reported that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and gastric carcinoma (MGC-803) cell lines .
    • Another investigation highlighted a derivative's ability to induce apoptosis in colorectal cancer cells through the modulation of apoptotic markers .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity:

  • Mechanism : The compound disrupts bacterial cell membranes, leading to leakage of intracellular contents and cell death. This mechanism has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Studies :
    • In vivo studies demonstrated that quinoxaline derivatives significantly reduced bacterial load in murine models of infection, indicating their potential as therapeutic agents against resistant strains .

Enzymatic Inhibition

Research has indicated that this compound can act as an inhibitor for various enzymes:

  • α-Amylase and α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit carbohydrate-hydrolyzing enzymes, which is crucial for managing diabetes. For instance, one study reported an IC50 value of 16.4 μM for α-amylase inhibition, suggesting strong potential as a dual inhibitor .
  • COX Inhibition : Some derivatives have shown selective inhibition towards COX-II, making them candidates for anti-inflammatory therapies .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

SubstituentActivity TypeIC50 Value (μM)Reference
MorpholineAnticancer10.5
PyridineAntimicrobial12.0
Alkyl GroupEnzymatic Inhibition16.4 (α-amylase)

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNQKFCVWGBLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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